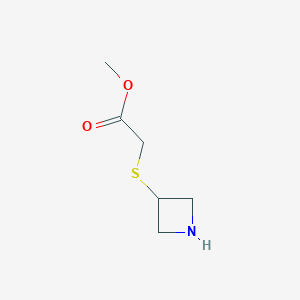
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring fused with a pyrimidine ring, both of which are significant in medicinal chemistry. The presence of the pyrrolidine ring enhances the compound’s three-dimensional structure, making it a versatile scaffold for drug discovery .
Méthodes De Préparation
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine moiety. One common synthetic route includes:
Ring Construction: Starting from cyclic or acyclic precursors, the pyrrolidine ring is constructed using various cyclization reactions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the pyrimidine moiety under specific reaction conditions.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using automated synthesis and purification techniques.
Analyse Des Réactions Chimiques
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and protein binding due to its unique structure.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing
Mécanisme D'action
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring enhances binding affinity to certain proteins, while the pyrimidine moiety contributes to the compound’s overall stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:
- 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Pyrrolidine-2,5-diones
- Pyrrolizines
These compounds share the pyrrolidine ring but differ in the substitution patterns on the pyrimidine ring or other functional groups. The unique combination of the 5,6-dimethylpyrimidine and pyrrolidine rings in this compound provides distinct physicochemical properties and biological activities .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
1-(5,6-dimethylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-8(2)12-6-13-10(7)14-4-3-9(5-14)11(15)16/h6,9H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
XSFPXGSMBYYGKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN=C1N2CCC(C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


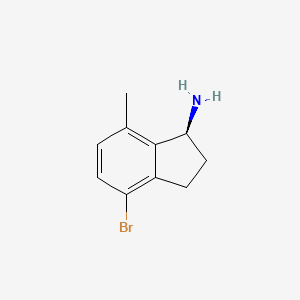

![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
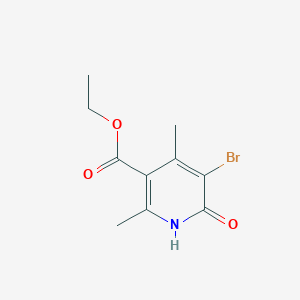
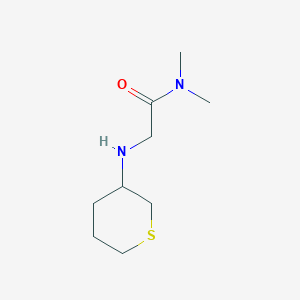
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)
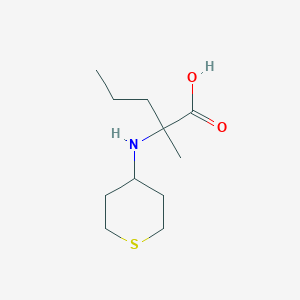
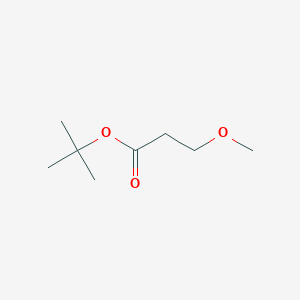
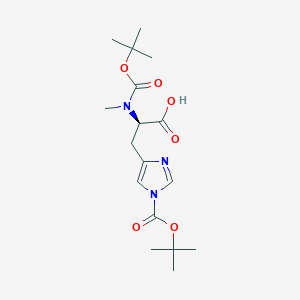
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)

